molecular formula C11H13ClN2O2 B12911032 1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate CAS No. 6317-54-0

1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate

Cat. No.: B12911032
CAS No.: 6317-54-0
M. Wt: 240.68 g/mol
InChI Key: GRNNEYJUCYPIBW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate is a chemical compound that features a pyrrolidine ring substituted with a 3-chlorophenyl group and a carbamate functional group

Properties

CAS No.

6317-54-0

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

[1-(3-chlorophenyl)pyrrolidin-3-yl] carbamate

InChI

InChI=1S/C11H13ClN2O2/c12-8-2-1-3-9(6-8)14-5-4-10(7-14)16-11(13)15/h1-3,6,10H,4-5,7H2,(H2,13,15)

InChI Key

GRNNEYJUCYPIBW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1OC(=O)N)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate typically involves the reaction of 3-chlorophenyl isocyanate with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, using reagents such as sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate involves its interaction with specific molecular targets. The pyrrolidine ring and the carbamate group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)pyrrolidin-2-yl carbamate: Similar structure but with a different position of the carbamate group.

    1-(3-Chlorophenyl)pyrrolidin-3-yl acetate: Similar structure but with an acetate group instead of a carbamate group.

The uniqueness of 1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate lies in its specific substitution pattern and the presence of the carbamate group, which imparts distinct chemical and biological properties.

Biological Activity

1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate includes a pyrrolidine ring, a chlorophenyl moiety, and a carbamate functional group. The presence of the chlorine atom enhances the compound's lipophilicity and reactivity, potentially influencing its interactions with biological targets.

Biological Activity Overview

Research indicates that 1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate exhibits various biological activities, particularly as an inhibitor in specific signaling pathways. Notably, compounds with similar structures have been shown to inhibit the fractalkine-CX3CR1 pathway, which is involved in inflammatory responses and neuroprotection.

Potential Therapeutic Applications

  • Neuroinflammation : The compound may have applications in treating neuroinflammatory diseases by modulating the fractalkine-CX3CR1 pathway.
  • Pain Modulation : Preliminary studies suggest interactions with neuroreceptors implicated in pain modulation and inflammation.
  • Antimicrobial Activity : Similar compounds have exhibited antimicrobial properties, indicating potential for broader therapeutic uses.

Synthesis

The synthesis of 1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate typically involves the reaction of appropriate pyrrolidine derivatives with chlorinated phenyl compounds followed by carbamation. The synthetic routes can vary based on desired yield and purity.

Interaction Studies

Interaction studies have focused on the binding affinity of 1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate to various receptors and enzymes. These studies are crucial for elucidating its mechanism of action and potential therapeutic effects.

Table 1: Binding Affinities of Related Compounds

CompoundTarget Receptor/EnzymeBinding Affinity (IC50)
1-(3-Chlorophenyl)pyrrolidin-3-yl carbamateFractalkine-CX3CR1TBD
(R)-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamateTRPV1TBD
Other Similar CompoundsVariousTBD

Case Studies

Several studies have explored the biological effects of compounds structurally related to 1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate:

  • Study on Neuroprotective Effects :
    • Objective : To evaluate the neuroprotective effects against oxaliplatin-induced neuropathy.
    • Findings : Compounds demonstrated effective inhibition of human carbonic anhydrases (hCAs) and moderate agonism of TRPV1 receptors, suggesting potential in treating neuropathic pain .
  • Evaluation of Acetylcholinesterase Inhibition :
    • Objective : Investigate multifunctional ligands against neurodegenerative mechanisms.
    • Findings : Some derivatives showed promising acetylcholinesterase (AChE) inhibition and antioxidant activity, indicating potential for Alzheimer’s disease treatment .

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